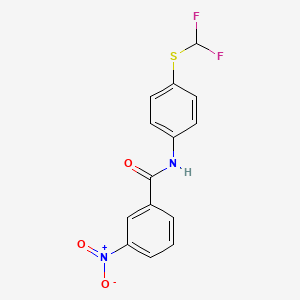

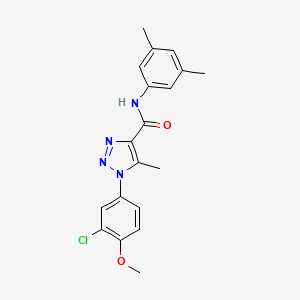

N-(4-((difluoromethyl)thio)phenyl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves regio- and stereo-controlled rearrangements, as seen in the transformation of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine to its corresponding benzamide through a controlled process, highlighting the methods that could be applicable to N-(4-((difluoromethyl)thio)phenyl)-3-nitrobenzamide (H. Samimi, 2016). Other synthesis approaches involve acylation and catalytic hydrogenation processes, which are foundational in creating complex benzamide structures (Mao Duo, 2000).

Molecular Structure Analysis

Crystal structure determinations using single-crystal X-ray diffraction are crucial for understanding the molecular structure of benzamide compounds. Studies have revealed detailed structural insights, such as stereochemistry and molecular dimensions, which are essential for deducing the possible molecular structure of this compound. For instance, the crystal structure of related compounds has been characterized, showing specific bond angles, lengths, and crystal packing information (Y. Zong & Junke Wang, 2009).

Chemical Reactions and Properties

The chemical reactions involving benzamide derivatives often include nucleophilic substitutions and rearrangements, which can influence the chemical properties of the resulting compounds. For example, studies on N-phenyl-2-nitrobenzamide, an acridone alkaloid precursor, explore its hydrogen-bonded molecular structure, which could be analogous to reactions this compound might undergo (Roxanne Jackson et al., 2002).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystal habits, can be inferred from related studies. These properties are directly influenced by the molecular structure, as observed in the detailed characterization of various benzamide compounds (N. Burcu Arslan et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemicals, stability under different conditions, and potential for further functionalization, are essential for understanding the compound's applications. Investigations into the reactivity and stability of similar compounds provide a foundation for predicting the behavior of this compound (S. Saeed et al., 2010).

科学的研究の応用

Co-Crystals and Physicochemical Properties

Co-crystals involving similar nitrobenzamide compounds have been studied for their potential to enhance photostability and clinically relevant physicochemical properties. Vangala, Chow, and Tan (2012) prepared a family of nitrofurantoin co-crystals to investigate this aspect, with a focus on improving the drug's performance through supramolecular synthesis. This study suggests that co-crystal formation can be a viable strategy to modify the physical properties of pharmaceutical compounds (Vangala, R. V., Chow, P., & Tan, R., 2012).

Molecular Docking and Antibacterial Evaluation

Ravichandiran, Premnath, and Vasanthkumar (2015) synthesized a series of naphthalene-1,4-dione derivatives and evaluated their antibacterial properties through molecular docking studies. One specific compound demonstrated significant antibacterial activity, suggesting that similar structural analogs, including those involving nitrobenzamide groups, could have potential in antibacterial research (Ravichandiran, P., Premnath, D., & Vasanthkumar, S., 2015).

Corrosion Inhibition Studies

Mishra et al. (2018) explored the corrosion inhibition effectiveness of N-Phenyl-benzamide derivatives on mild steel, highlighting the role of nitro substituents in modifying the compounds' efficiency. This research underlines the importance of functional groups in designing corrosion inhibitors and could inspire further studies on related nitrobenzamide compounds in material science applications (Mishra, A., Verma, C., Lgaz, H., Srivastava, V., Quraishi, M., & Ebenso, E., 2018).

Synthesis and Characterization of Complexes

Saeed, Rashid, Ali, and Hussain (2010) synthesized and characterized nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide, investigating their antibacterial activities. The study demonstrates the potential of nitrobenzamide derivatives in forming metal complexes with enhanced biological activities (Saeed, S., Rashid, N., Ali, M., & Hussain, R., 2010).

作用機序

Mode of Action

It’s known that similar compounds can act as inhibitors or activators of their target proteins, leading to changes in cellular processes . The exact interaction between this compound and its targets, and the resulting changes, require further investigation.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects on cellular processes . More research is needed to elucidate the specific pathways affected by this compound.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds

特性

IUPAC Name |

N-[4-(difluoromethylsulfanyl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O3S/c15-14(16)22-12-6-4-10(5-7-12)17-13(19)9-2-1-3-11(8-9)18(20)21/h1-8,14H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVFPDJTLMYOPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol](/img/structure/B2491864.png)

![(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2491870.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)

![4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2491874.png)

![N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide](/img/structure/B2491877.png)

![Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491878.png)

![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride](/img/structure/B2491879.png)

![N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2491880.png)